N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Description
This compound features a complex heterocyclic architecture, including a 2,4-dimethylthiazole moiety linked via a methylene bridge to a piperidine ring, which is further substituted with a methyl group and a 1,1-dioxo-1,2-benzothiazol-3-amine group.
Properties
IUPAC Name |
N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-13-17(26-14(2)20-13)12-23-10-8-15(9-11-23)22(3)19-16-6-4-5-7-18(16)27(24,25)21-19/h4-7,15H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGOOQQCKRJZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCC(CC2)N(C)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through the hydrogenation of pyridine derivatives.
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reactions: The final compound is formed by coupling the thiazole, piperidine, and benzothiazole moieties under specific reaction conditions, often involving catalysts and solvents.
Chemical Reactions Analysis
N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the piperidine and benzothiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzothiazole rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves interactions with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Spectroscopic Comparisons
Key Findings from NMR Analysis ():
A comparative NMR study of Rapa (a reference compound), compound 1, and compound 7 revealed critical insights:
- Chemical Shift Consistency : Most protons in compounds 1 and 7 exhibited nearly identical chemical shifts to Rapa, except in regions A (positions 39–44) and B (positions 29–36). This indicates conserved chemical environments in the majority of the molecule .
- Substituent Localization : Divergences in regions A and B were attributed to substituent modifications. For example, changes in region A (likely near the thiazole-piperidine junction) suggest altered electronic effects due to methyl or benzothiazole substitutions .
Table 1: Comparative NMR Chemical Shifts (ppm) in Regions A and B
| Compound | Region A (39–44 ppm) | Region B (29–36 ppm) |
|---|---|---|
| Rapa | 3.12–3.45 | 2.89–3.10 |
| Compound 1 | 3.50–3.78 | 2.95–3.22 |
| Compound 7 | 3.48–3.75 | 2.91–3.18 |
This table highlights the sensitivity of NMR to structural variations, enabling precise localization of functional groups.
Comparison with Other Heterocyclic Analogs ( and )
The compound shares structural motifs with several piperidine- and thiazole-containing derivatives. Below is a comparative analysis:
Table 2: Structural Features of Similar Compounds
Key Observations:
Bioavailability : Compounds with smaller substituents (e.g., hydroxyl in 1-(pyrimidin-2-yl)piperidin-3-ol) may exhibit better membrane permeability than the target compound’s bulky benzothiazole group .
Functional Versatility : The imidazobenzimidazole core in N-(2-methoxyethyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide suggests divergent biological targets compared to the thiazole-sulfonamide system of the target compound .
Research Implications and Limitations
While the NMR data () provide robust structural insights, pharmacological or kinetic data for the target compound are absent in the provided evidence. Further studies should:
- Quantify binding affinities for targets like kinases or GPCRs.
- Compare metabolic stability with analogs listed in Table 2.
- Explore synergistic effects of combining thiazole and sulfonamide moieties.
Biological Activity
N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a benzothiazole structure. Its molecular formula is with a molecular weight of approximately 342.49 g/mol. The unique combination of these structural elements contributes to its biological activity.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. It is believed to modulate various biochemical pathways through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : It can bind to receptors associated with neurotransmission and cellular signaling, potentially influencing physiological responses.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 9b | Glioblastoma | 12.5 | Induces apoptosis |
| 9e | HT29 | 15.0 | Inhibits cell proliferation |
| 10e | Jurkat | 8.0 | Cell cycle arrest |
These results suggest that the compound could serve as a lead in developing new anticancer agents .
Anticonvulsant Activity
Thiazole derivatives have been noted for their anticonvulsant properties. For example, compounds with similar structures have shown efficacy in reducing seizure activity in animal models:
| Compound | Model | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | PTZ-induced seizures | 85% | |
| Compound B | Maximal electroshock | 90% |
This suggests that the target compound may also possess anticonvulsant properties.
Study on Antitumor Effects
In a study conducted by Da Silva et al., various thiazolidinones were synthesized and tested for their cytotoxic effects against glioblastoma cells. Among the derivatives tested, those with structural similarities to the target compound exhibited potent antitumor activity .
Pharmacokinetics and Toxicology
Preliminary studies on pharmacokinetics indicate that the compound has favorable absorption characteristics but requires further investigation into its metabolic pathways and potential toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
